molecular formula C24H25N3O2S B2462827 N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-70-0

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2462827
CAS RN: 898407-70-0
M. Wt: 419.54
InChI Key: BULLZFQBOQAAPW-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as DITOX, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. DITOX is a member of the oxalamide family of compounds and is characterized by its unique chemical structure, which consists of a central oxalamide moiety linked to two aromatic rings.

Scientific Research Applications

Novel Synthetic Methods

  • Acid-Catalyzed Rearrangement for Synthesis : A novel synthetic approach using acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes was developed, applicable for synthesizing di- and mono-oxalamides, which may include compounds similar to N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (Mamedov et al., 2016).

Chemical Properties and Reactions

  • Copper-Catalyzed Coupling Reactions : A study revealed that certain oxalamide compounds, like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), are effective ligands for copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes, indicating potential synthetic applications (Chen et al., 2023).

Molecular Structures and Applications

  • Structural Analysis of Related Compounds : X-ray diffraction studies and spectral analysis were used to determine the structure of compounds similar to N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, providing insight into their molecular configuration and potential applications (Sharma et al., 2016).

Potential Pharmacological Applications

  • Antitumor Efficacy : A novel pyrrole-substituted indolinone, structurally similar to the compound , showed potent antitumor activity through G2/M cell cycle arrest, suggesting possible therapeutic applications in cancer treatment (Xiong et al., 2010).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16-9-10-19(14-17(16)2)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULLZFQBOQAAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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